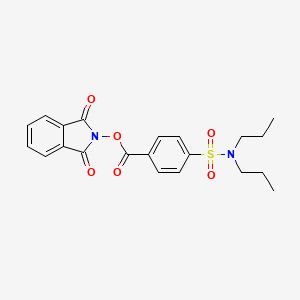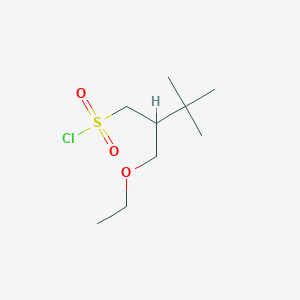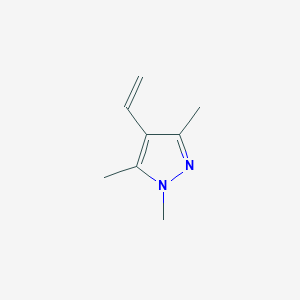![molecular formula C9H9N3O3S B13566996 3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment to Thietane Ring: The benzotriazole moiety is then linked to a thietane ring through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) to deprotonate the hydroxy group, facilitating the nucleophilic attack on the thietane ring.
Oxidation: The final step involves the oxidation of the thietane ring to form the 1lambda6-thietane-1,1-dione structure. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thietane-1,1-diol.
Substitution: The hydroxy group on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thietane-1,1-diol: Formed through reduction reactions
Substituted Benzotriazoles: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-diol: Similar structure but with a diol instead of a dione.
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-sulfone: Similar structure but with a sulfone instead of a dione.
Uniqueness
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to its combination of a benzotriazole moiety and a thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H9N3O3S |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
3-(1,1-dioxothietan-3-yl)benzotriazol-5-ol |
InChI |
InChI=1S/C9H9N3O3S/c13-7-1-2-8-9(3-7)12(11-10-8)6-4-16(14,15)5-6/h1-3,6,13H,4-5H2 |
Clé InChI |
DWKASMSLPSYTLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)



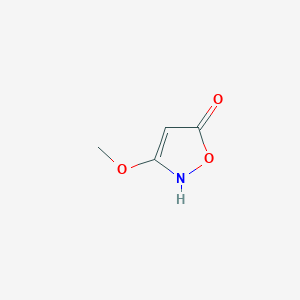
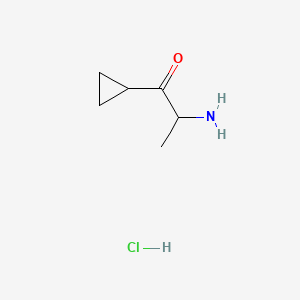
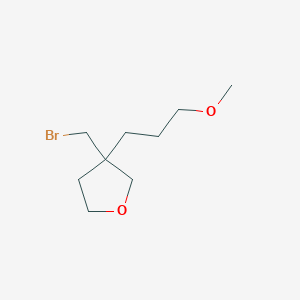
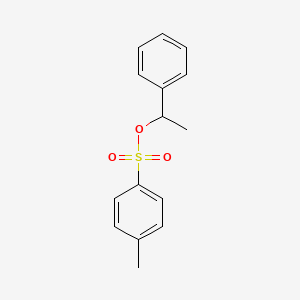
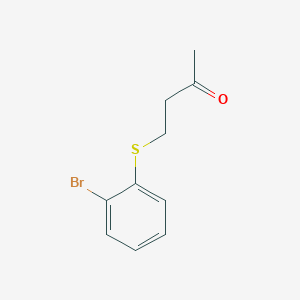
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
